Product packaging for 6,7-dimethoxy-4-propyl-2H-chromen-2-one(Cat. No.:)

6,7-dimethoxy-4-propyl-2H-chromen-2-one

Cat. No.: B13671781
M. Wt: 248.27 g/mol
InChI Key: FEAJJVFSQSQYKE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative of interest in medicinal chemistry and pharmacological research. This compound features a core 2H-chromen-2-one structure, a privileged scaffold known for its diverse biological activities . The specific substitution pattern with propyl and methoxy groups is designed to modulate its physicochemical properties and interaction with biological targets. Researchers are investigating this compound within the broader context of chromene derivatives, which have demonstrated notable antitumor, antimicrobial, and anti-inflammatory activities in scientific studies . The structural motif of 4-substituted coumarins has been identified as a versatile scaffold for developing potent bioactive molecules, particularly in anticancer agent discovery . As a research chemical, this compound serves as a key intermediate for the synthesis of more complex molecules and as a probe for studying structure-activity relationships (SAR) in chromene-based drug discovery . This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B13671781 6,7-dimethoxy-4-propyl-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6,7-dimethoxy-4-propylchromen-2-one

InChI

InChI=1S/C14H16O4/c1-4-5-9-6-14(15)18-11-8-13(17-3)12(16-2)7-10(9)11/h6-8H,4-5H2,1-3H3

InChI Key

FEAJJVFSQSQYKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 6,7 Dimethoxy 4 Propyl 2h Chromen 2 One and Its Analogs

Classical and Contemporary Approaches to 2H-Chromen-2-one Synthesis

The foundational synthesis of the coumarin (B35378) ring system has been historically achieved through several named reactions, each offering a unique pathway to substituted 2H-chromen-2-one structures. These methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, remain relevant in modern organic synthesis.

Pechmann Condensation and its Variants for Substituted Coumarins

The Pechmann condensation, discovered by Hans von Pechmann in 1883, is a widely employed method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. jetir.orgijsart.com The reaction proceeds through a transesterification followed by an intramolecular cyclization and dehydration. jetir.org The versatility of this reaction allows for the synthesis of a wide array of substituted coumarins by varying the phenol and β-ketoester starting materials.

For the synthesis of a 6,7-dimethoxy-4-propyl-2H-chromen-2-one, a potential approach would involve the condensation of 3,4-dimethoxyphenol (B20763) with a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate. The reaction is typically catalyzed by strong acids like sulfuric acid, although various other catalysts have been explored to improve yields and reaction conditions. arkat-usa.org

Table 1: Examples of Catalysts Used in Pechmann Condensation

CatalystReaction ConditionsReference
Sulfuric Acid5°C to room temperature jetir.org
Sulfamic AcidSolvent-free, 10 mol% catalyst Current time information in CH.
FeF₃Microwave irradiation arkat-usa.org

The choice of catalyst can significantly influence the reaction's efficiency. For instance, the use of solid acid catalysts is gaining traction due to easier handling and reduced environmental impact. jetir.org

Knoevenagel Condensation in the Context of Coumarin Formation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. organic-chemistry.org In the context of coumarin synthesis, this reaction is typically used to form a cinnamic acid derivative, which then undergoes intramolecular cyclization to yield the coumarin ring. For the synthesis of this compound, a plausible route would involve the Knoevenagel condensation of 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) with a compound containing an active methylene group and a propyl substituent.

Modern variations of the Knoevenagel condensation focus on environmentally benign conditions, such as the use of ionic liquids as both solvent and catalyst, or microwave-assisted solvent-free reactions. organic-chemistry.orglongdom.org These approaches often lead to higher yields and shorter reaction times. longdom.org

Perkin Reaction and Kostanecki Acylation for Diverse Chromen-2-one Structures

The Perkin reaction, developed by William Henry Perkin, is another classical method for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to coumarins. mdpi.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. mdpi.com For coumarin synthesis, salicylaldehyde (B1680747) is a common starting material. To synthesize a 4-propyl substituted coumarin, a modified Perkin reaction could be envisioned using an appropriate anhydride.

The Kostanecki acylation provides a route to chromones and can be adapted for coumarin synthesis. It involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride, followed by cyclization. While primarily used for chromones, modifications can lead to coumarin structures.

Advanced Synthetic Transformations for this compound Derivatization

Beyond the initial synthesis of the coumarin core, advanced synthetic methods are employed to introduce further functionalization. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the derivatization of the coumarin scaffold.

Transition Metal-Catalyzed C-H Activation and Alkenylation Reactions

Direct C-H activation and subsequent functionalization represent an atom-economical approach to modify the coumarin ring. These methods avoid the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

The Fujiwara–Moritani reaction, a palladium-catalyzed oxidative coupling of an arene C-H bond with an alkene, has been successfully applied to the synthesis and functionalization of coumarins. This reaction allows for the introduction of various substituents at different positions of the coumarin ring. For the derivatization of a pre-existing 6,7-dimethoxy-2H-chromen-2-one, a palladium(II)-catalyzed C-H alkenylation could be employed to introduce a propyl group at the 4-position, likely through the use of propene or a related alkene.

Recent studies have demonstrated the utility of palladium catalysis in the C-H alkylation of aromatic compounds, which could be a potential route for the direct introduction of a propyl group onto the coumarin nucleus. nih.govresearchgate.net

Regioselectivity and Substrate Scope in C-H Functionalization

Carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy for the synthesis and modification of complex molecules like coumarins, offering a more direct route compared to traditional methods that require pre-functionalized substrates. yale.edu However, a key challenge lies in controlling the regioselectivity of these reactions, as coumarins possess multiple potential C-H activation sites. researchgate.net

Research indicates that the C-3 and C-4 positions of the coumarin core are the most reactive. The outcome of the functionalization often depends on the specific reaction conditions and the transition metal catalyst employed. For instance, palladium (Pd) catalyzed C-H alkenylation, a Fujiwara-Moritani reaction, has been shown to selectively introduce aliphatic and aromatic fragments at the C-4 position. nih.govfrontiersin.org This method can be followed by a subsequent C-3 intermolecular alkenylation to yield highly substituted coumarins. nih.govfrontiersin.org

Conversely, manganese (Mn(I)) carbonyl complexes provide a versatile method for the regioselective assembly of fused polycyclic coumarins. nih.govwhiterose.ac.uk These reactions proceed through cyclomanganated intermediates, and the choice of photochemical or thermal promotion can influence the reaction pathway. nih.govwhiterose.ac.uk The substrate scope for these C-H functionalization reactions is generally broad, though it can be limited by the use of non-recyclable homogenous catalytic systems. nih.govfrontiersin.org To address this, strategies using palladium nanoparticles supported on graphite (B72142) oxide (Pd@GO) have been developed, demonstrating improved catalytic efficiency and a good substrate scope with low catalyst loading at room temperature. nih.govfrontiersin.org

Table 1: Regioselectivity in C-H Functionalization of Coumarins
Catalytic SystemReaction TypePrimary Site of FunctionalizationKey Features
Pd(II) with Copper additive & OxidantFujiwara-Moritani (Alkenylation)C-4Good yields for aliphatic and aromatic fragments. nih.govfrontiersin.org
Palladium Nanoparticles on Graphite Oxide (Pd@GO)Stereo- and Regio-selective C-H FunctionalizationNot specifiedImproved catalytic efficiency, low catalyst loading, room temperature. nih.govfrontiersin.org
Mn(I) CarbonylsAnnulation with AlkynesNot specifiedAssembly of fused polycyclic pyridinium-containing coumarins. nih.govwhiterose.ac.uk

Multi-component Reaction Approaches for Novel Coumarin Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. fu-berlin.decaltech.edu This approach is particularly valuable for generating libraries of structurally diverse and complex molecules, such as novel coumarin scaffolds, with high atom economy and procedural simplicity. benthamscience.commdpi.com

Several MCRs have been adapted for coumarin synthesis. For example, a one-pot, three-component method for preparing coumarin-3-carboxamides involves the reaction of a salicylaldehyde, an aliphatic amine, and diethyl malonate. mdpi.com This process can be catalyzed by a piperidine-iodine dual system in a green solvent like ethanol, featuring metal-free conditions and a straightforward workup. mdpi.com Another approach involves the reaction of 4-hydroxycoumarin (B602359) derivatives with aldehydes and α-halo ketones in a green solvent mixture of water and imidazole, which also acts as the catalyst, to afford complex fused structures in high yields. nih.gov

The versatility of MCRs allows for the creation of intricate coumarin derivatives that would otherwise require lengthy, multi-step syntheses. These reactions are integral to medicinal chemistry for discovering bioactive heterocyclic compounds. nih.gov For instance, a four-component 1,3-dipolar cycloaddition reaction has been used to convert 3-acetyl coumarins into novel chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines. nih.gov

Table 2: Examples of Multi-component Reactions for Coumarin Scaffolds
Reaction TypeComponentsCatalyst/SolventResulting Scaffold
Three-component condensationSalicylaldehyde, Aliphatic amine, Diethyl malonatePiperidine-Iodine / EthanolCoumarin-3-carboxamides mdpi.com
One-pot reaction4-Hydroxycoumarin, Aldehyde, α-Halo ketoneWater/ImidazoleComplex fused coumarins nih.gov
Four-component 1,3-dipolar cycloaddition3-Acetyl coumarin, 1,2-Phenylenediamine, Ninhydrin, SarcosineNot specifiedChromeno[3,4-c]spiropyrrolidine-indenoquinoxalines nih.gov
Three-component reactionAryl glyoxals, Benzamides, 4-HydroxycoumarinsMolybdate sulfuric acid (solvent-free)3-Aroylamido coumarins nih.gov

Green Chemistry Principles in Coumarin Synthesis

The synthesis of coumarins has increasingly incorporated the principles of green chemistry to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. researchgate.neteurekalert.orgeurekaselect.com These eco-friendly methods are applied to traditional coumarin syntheses, such as the Pechmann, Knoevenagel, Perkin, and Kostanecki-Robinson reactions. eurekalert.orgeurekaselect.com

Green chemistry approaches in this context include:

Microwave Irradiation: This technique often leads to significantly faster reaction times and higher yields compared to conventional heating. kjscollege.comresearchgate.net For example, the Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetate (B1210297) derivatives can be performed under solvent-free conditions using microwave irradiation. kjscollege.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate reactions, offering another energy-efficient alternative to conventional heating. nih.govnih.gov

Green Solvents: The use of non-toxic, renewable, and biodegradable solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a cornerstone of green coumarin synthesis. kjscollege.comtsijournals.comijcce.ac.ir For instance, the Pechmann condensation has been successfully carried out using reusable ionic liquid catalysts. frontiersin.org Magnetized distilled water has also been employed as a green medium for three-component reactions to produce 4H-chromenes. ijcce.ac.ir

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. The synthesis of 3-aroylamido coumarins via a one-pot, three-component reaction can be achieved under solvent-free conditions at 80 °C. nih.gov

Reusable Catalysts: The development of recyclable catalysts, such as magnetic nanoparticles or supported catalysts, aligns with green chemistry principles by reducing waste and cost. nih.govsharif.edu

These methods not only reduce the environmental footprint of chemical synthesis but can also enhance reaction performance in terms of product yield, purity, and energy efficiency. eurekalert.orgeurekaselect.com

Synthesis of Related Dimethoxy- and Propyl-Substituted 2H-Chromen-2-one Derivatives

The synthesis of specifically substituted coumarins, such as those bearing dimethoxy and propyl groups, generally relies on established condensation reactions using appropriately functionalized precursors. The classic Pechmann condensation is a widely used method, involving the reaction of a substituted phenol with a β-ketoester under acidic conditions. kjscollege.com For the synthesis of a this compound, one would theoretically start with 3,4-dimethoxyphenol and an ethyl 2-oxohexanoate (B1239944) (the β-ketoester of propyl).

Variations on this theme allow for the synthesis of a wide array of substituted coumarins. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized starting from 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one via reductive amination. researchgate.net Another example is the synthesis of 7-methoxy-8-(2-oxopropyl)-2H-chromen-2-one, which was prepared from 7-methoxy-8-formyl coumarin. researchgate.net A novel approach for synthesizing a 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one derivative was developed from a naturally occurring methoxylated coumarin, sabandin, through selective cleavage of a methylene bridge using lead tetraacetate. mdpi.com

Table 3: Synthesis of Substituted 2H-Chromen-2-one Derivatives
Target Compound TypeKey PrecursorsReaction/Methodology
7-Methoxy-3-phenyl-4-propoxy substituted coumarins7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one, Aromatic aldehydesReductive amination researchgate.net
7-Methoxy-8-(2-oxopropyl)-2H-chromen-2-one7-methoxy-8-formyl coumarin, Sodium methoxide, α-chloro methyl acetateMulti-step synthesis researchgate.net
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-oneSabandin (a methoxylated natural coumarin)Selective cleavage with lead tetraacetate mdpi.com
6-Methyl-3-substituted-2H-chromen-2-ones3-Acetyl-6-methyl-2H-chromen-2-one, Thiazole derivativesThree-component condensation nih.gov

Stereoselective and Asymmetric Synthesis Methodologies for Chiral Coumarin Analogs

The synthesis of chiral coumarin analogs, where a specific three-dimensional arrangement of atoms is required, necessitates the use of stereoselective and asymmetric methodologies. researchgate.net The introduction of chirality is crucial as it can lead to compounds with greater specificity for biological targets. researchgate.net Organocatalysis has become a prominent tool for the asymmetric synthesis of coumarin derivatives, providing efficient and greener methods to control stereochemistry. nih.govsemanticscholar.org

Asymmetric reactions often involve the addition of nucleophiles to the coumarin scaffold or to its substituents. The Michael addition is a frequently used reaction. For example, the conjugate addition of 4-hydroxycoumarin to α,β-unsaturated aldehydes can be catalyzed by chiral secondary amines to produce enantioenriched hemiacetals, which are precursors to chiral coumarin derivatives like warfarin. semanticscholar.org Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric vinylogous Michael addition of coumarins to unsaturated ketones, yielding products with high enantiomeric excess (up to 99% ee). rsc.org

Other strategies include cycloaddition reactions. A [3+2] cycloaddition between 4-hydroxycoumarins and propargylic esters under copper catalysis has been developed to synthesize optically active dihydrofuro[3,2-c]coumarin analogues in good yields and high enantioselectivities. frontiersin.org Bifunctional catalysts, such as those derived from cinchona alkaloids or squaramide derivatives, are often employed. These catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding), leading to highly organized transition states and excellent stereocontrol. semanticscholar.org

Table 4: Asymmetric Methodologies for Chiral Coumarin Analogs
Reaction TypeReactantsCatalyst TypeResulting StructureStereoselectivity
Vinylogous Michael AdditionCoumarins, Unsaturated ketonesChiral-at-metal Rh(III) complexChiral coumarin skeletons84–99% ee rsc.org
[3+2] Cycloaddition4-Hydroxycoumarins, Propargylic estersCopper catalystOptically active dihydrofuro[3,2-c]coumarinsHigh enantioselectivities frontiersin.org
Michael Addition4-Hydroxycoumarin, α,β-Unsaturated aldehydesChiral secondary amine (e.g., Jørgensen catalyst)Enantioenriched hemiacetals (Warfarin precursors)High stereoselectivity semanticscholar.org
Tandem Allylic Alkylation/oxa-Michael Addition4-Hydroxycoumarins, Morita–Baylis–Hillman alcoholsChiral primary amine (from dihydrocinchonine)Pyranocoumarins with three stereocentersHigh regio-, diastereo-, and enantioselectivities semanticscholar.org

Advanced Structural Elucidation and Conformational Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Coumarin (B35378) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including complex coumarin derivatives. uobasrah.edu.iq One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, while two-dimensional (2D) techniques are crucial for assembling the complete molecular structure. shd.org.rs For 6,7-dimethoxy-4-propyl-2H-chromen-2-one, NMR provides the precise chemical environment of each nucleus, confirming the arrangement of the propyl and methoxy (B1213986) substituents on the coumarin core.

While specific experimental NMR data for this compound is not widely published, a predicted spectrum can be constructed based on known chemical shifts for similar coumarin structures and substituent effects. shd.org.rsaip.orglibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following table represents predicted chemical shift values (in ppm) based on analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
2-~161.0-
3~6.15~112.5s
4-~150.0-
4a-~111.0-
5~7.00~108.0s
6-~152.5-
7-~155.0-
8~6.85~100.0s
8a-~148.0-
6-OCH₃~3.95~56.0s
7-OCH₃~3.93~55.8s
1' (Propyl)~2.80~34.0t
2' (Propyl)~1.70~22.5sext
3' (Propyl)~1.00~13.8t

Two-dimensional NMR experiments are fundamental for establishing the bonding framework of a molecule by revealing correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the protons of the propyl chain (H-1' with H-2', and H-2' with H-3'), confirming its linear structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). This technique would definitively assign the proton signals for H-3, H-5, H-8, the methoxy groups, and each methylene (B1212753)/methyl group of the propyl chain to their corresponding carbon signals in the ¹³C spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations for this molecule would include:

The propyl protons (H-1') correlating to the C-3, C-4, and C-4a carbons of the coumarin ring, confirming the attachment point of the propyl group.

The aromatic protons (H-5 and H-8) showing correlations to neighboring quaternary and protonated carbons, confirming the substitution pattern.

The methoxy protons (6-OCH₃ and 7-OCH₃) correlating to C-6 and C-7, respectively, confirming their positions. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. In a NOESY spectrum of this compound, correlations would be expected between the H-1' protons of the propyl chain and the aromatic proton at H-5, providing information about the preferred rotational conformation of the propyl group relative to the coumarin ring. Similarly, correlations between the methoxy protons and the adjacent aromatic protons (e.g., 6-OCH₃ with H-5) would confirm their relative spatial arrangement. researchgate.net

Chiral Shift Reagents: These reagents are used to resolve the signals of enantiomers in NMR spectroscopy. Since this compound is an achiral molecule, it does not have enantiomers, and therefore the use of chiral shift reagents would not be applicable for its analysis.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. benthamopen.com For the compound this compound, with the molecular formula C₁₄H₁₆O₄, the exact monoisotopic mass can be calculated. missouri.edu

Predicted HRESIMS Data for C₁₄H₁₆O₄

Ion FormulaCalculated m/z
[M+H]⁺ (C₁₄H₁₇O₄⁺)249.1121
[M+Na]⁺ (C₁₄H₁₆O₄Na⁺)271.0941

The observation of ions corresponding to these exact masses in an HRESIMS spectrum would serve as definitive confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. nih.gov The fragmentation of coumarins is well-studied and typically involves the loss of carbon monoxide (CO) from the lactone ring. benthamopen.comresearchgate.netresearchgate.net For this compound, characteristic fragmentation pathways would be expected.

Predicted Tandem MS Fragmentation for this compound

Disclaimer: The following table represents plausible fragmentation pathways and is for illustrative purposes.

Parent Ion m/zFragment Ion m/zProposed Neutral LossStructural Interpretation
248 ([M]⁺˙)220CO (28 Da)Loss of carbon monoxide from the lactone ring. researchgate.net
248 ([M]⁺˙)233CH₃ (15 Da)Loss of a methyl radical from a methoxy group.
248 ([M]⁺˙)205C₃H₇ (43 Da)Loss of the propyl radical.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. scientific.net These techniques are complementary and offer a characteristic "fingerprint" for a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. udel.edu It is particularly sensitive to polar bonds, making it excellent for identifying groups like carbonyls (C=O). libretexts.orgucla.edu

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. rsc.org It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR, being particularly useful for identifying aromatic C=C bonds and C-C backbone structures. researchgate.net

Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (Lactone)Stretch1720-1740 (Strong)1720-1740 (Weak)
C=C (Aromatic)Stretch1600-1450 (Multiple, medium)1600-1450 (Strong) rsc.org
C-H (Aromatic)Stretch3100-3000 (Medium) orgchemboulder.com3100-3000 (Medium)
C-H (Aliphatic)Stretch2960-2850 (Strong) vscht.cz2960-2850 (Strong)
C-O (Ether)Stretch1275-1200 (Strong, asymmetric)1275-1200 (Weak)
C-O (Lactone)Stretch1150-1050 (Strong)1150-1050 (Weak)

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation in the solid state. Furthermore, it reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the material's macroscopic properties.

For coumarin derivatives, X-ray diffraction studies consistently reveal a high degree of planarity in the fused benzopyran ring system. nih.govnih.govnih.gov While specific crystallographic data for this compound are not available in the public domain, analysis of closely related structures provides a robust model for its expected solid-state conformation. For instance, the chromenone ring system in similar compounds is typically planar or nearly planar. nih.govnih.gov Substituents on the benzene (B151609) ring, such as methoxy groups, often lie close to this plane, with minor deviations. nih.gov

The packing of coumarin molecules in the crystal lattice is frequently directed by weak intermolecular forces. In many derivatives, C—H⋯O hydrogen bonds link adjacent molecules, forming one-dimensional chains or more complex two-dimensional networks. nih.govnih.gov Additionally, π–π interactions between the aromatic rings of neighboring molecules can contribute to the stability of the crystal structure, often resulting in stacked arrangements. nih.gov

Below is a representative table of crystallographic data for analogous coumarin compounds, illustrating the typical parameters determined by X-ray analysis.

Parameter6-Methoxy-4-methyl-2H-chromen-2-one nih.gov7-Hydroxy-6-methoxy-2H-chromen-2-one nih.gov4-azidomethyl-6-isopropyl-2H-chromen-2-one nih.gov
Chemical FormulaC₁₁H₁₀O₃C₁₀H₈O₄C₁₃H₁₃N₃O₂
Crystal SystemTriclinicOrthorhombicTriclinic
Space GroupP-1Pca2₁P-1
a (Å)7.2554 (2)7.0771 (2)6.895 (2)
b (Å)8.0880 (2)17.3485 (4)7.862 (2)
c (Å)8.5450 (2)6.9672 (2)11.592 (4)
α (°)112.988 (1)9072.218 (6)
β (°)90.234 (1)9079.662 (5)
γ (°)93.873 (1)9082.430 (6)
Key Intermolecular InteractionsC—H⋯O hydrogen bondsO—H⋯O and C—H⋯O hydrogen bondsC—H⋯O hydrogen bonds, π–π interactions

Chromatographic Techniques for Separation and Purification in Research

Chromatography is an indispensable tool in chemical research for the separation, isolation, and purification of compounds from reaction mixtures or natural extracts. For a compound like this compound, various chromatographic methods are employed to achieve high purity, which is a prerequisite for accurate structural elucidation and biological testing.

Column Chromatography: This is the most common preparative technique used for the purification of coumarin derivatives. mdpi.com The method involves a solid stationary phase (adsorbent), typically silica (B1680970) gel or alumina, packed into a glass column. A solution of the crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. orgsyn.org Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically travel down the column faster than more polar compounds.

Flash Column Chromatography: A modification of traditional column chromatography, flash chromatography utilizes pressure (from air or an inert gas) to force the solvent through the column at a faster rate, significantly reducing separation time. orgsyn.org This technique is widely used for routine purification of synthesized coumarins. researchgate.net

The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often used to elute compounds with a wide range of polarities. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

The table below summarizes typical conditions used for the chromatographic purification of coumarins, which would be applicable for this compound.

TechniqueStationary Phase (Adsorbent)Typical Mobile Phase (Eluent System)Application
Column ChromatographySilica GelHexane/Ethyl Acetate (B1210297) gradients mdpi.comPreparative purification of reaction products.
Dichloromethane/Methanol gradientsIsolation of compounds with higher polarity.
Flash ChromatographySilica GelPetroleum Ether/Acetone mixtures nih.govRapid purification of synthesized intermediates and final products.
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water gradientsAnalytical purity assessment and small-scale preparative purification. mdpi.com

Mechanistic Investigations of Biological Activities of 6,7 Dimethoxy 4 Propyl 2h Chromen 2 One and Its Analogs in Vitro and Cellular Studies

Modulation of Enzyme Activities

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.gov Coumarin (B35378) derivatives have been a subject of interest as cholinesterase inhibitors due to their ability to interact with the active sites of these enzymes. nih.govut.ac.ir

Enzyme kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme's activity. For cholinesterases, inhibitors can be classified into different types, such as competitive, non-competitive, or mixed-type.

A heterodimer analog incorporating the 6,7-dimethoxy-2H-chromen-2-one scaffold, specifically 3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one, has been investigated for its AChE inhibitory properties. Enzyme kinetic analysis revealed that this analog exhibits a mixed-type inhibition pattern against AChE. nih.gov This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). The inhibition constant (Ki) for this potent bivalent inhibitor was determined to be 68 nM. nih.gov Studies on other natural coumarins have also shown mixed-type inhibitory mechanisms against both AChE and BChE, indicating this might be a common characteristic for this class of compounds. researchgate.netnih.gov

Table 1: AChE Inhibition Data for a 6,7-dimethoxy-2H-chromen-2-one Analog

Compound Name IC₅₀ (AChE) Inhibition Type Kᵢ
3-[2-({4-[(dimethylamino)methyl]-2-oxo-2H-chromen-7-yl}oxy)ethoxy]-6,7-dimethoxy-2H-chromen-2-one 59 nM Mixed-type 68 nM

Data sourced from a study on a heterodimer analog. nih.gov

The active site of AChE is located within a deep and narrow gorge, which contains two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. mdpi.comresearchgate.net BChE has a similar structure but with some differences in amino acid composition that result in a larger active site gorge.

Molecular docking and structural studies of coumarin derivatives suggest that the 2H-chromen-2-one moiety plays a key role in binding. For many analogs, the coumarin ring system orients towards and interacts with the PAS. nih.govmdpi.com In some cases, the coumarin moiety binds to the CAS. mdpi.com The development of bivalent ligands, such as the heterodimer containing the 6,7-dimethoxy-2H-chromen-2-one unit, is a strategy inspired by the dual binding sites of AChE. These inhibitors are designed to simultaneously interact with both the CAS and the PAS, leading to potent inhibition. nih.gov The interaction with the PAS is particularly significant as this site is also implicated in the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.gov For instance, docking studies of one potent coumarin derivative indicated that the coumarin moiety forms a π-π interaction with the Trp279 residue of the PAS, which helps to stabilize the inhibitor in the active site. nih.gov

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAOs, particularly MAO-B, is a therapeutic target for neurodegenerative disorders such as Parkinson's disease. nih.govrsc.org The 2H-chromen-2-one ring is considered an effective scaffold for interacting with the MAO-B enzymatic cleft. nih.gov

Studies on various coumarin derivatives have demonstrated their potential as MAO inhibitors. Kinetic analyses have shown that these compounds often act as reversible and competitive inhibitors of MAO-B. nih.govnih.gov For example, 5-hydroxy-2-methyl-chroman-4-one, a related chromanone, was found to be a reversible and competitive inhibitor of MAO-B with a Kᵢ value of 0.896 µM. nih.gov Structure-activity relationship studies of various coumarins have indicated that the substitution pattern significantly influences both potency and selectivity. For instance, a hydroxyl group at the 7-position of the coumarin ring has been shown to increase selectivity for MAO-B. nih.gov

Molecular docking studies reveal that the coumarin scaffold can fit into the bipartite active site cavity of MAO-B, interacting with key amino acid residues. The binding is often stabilized by π–π stacking interactions between the coumarin ring and aromatic residues like Tyr398 and Tyr435 within the substrate cavity. nih.gov

Table 2: MAO Inhibition Data for Coumarin Analogs

Compound Class Target Enzyme Inhibition Type Kᵢ Value
Coumarin Derivatives MAO-A & MAO-B Competitive 0.016 µM & 0.00050 µM*
5-hydroxy-2-methyl-chroman-4-one MAO-B Competitive 0.896 µM

Values for two different competitive inhibitor analogs. nih.govnih.gov

Impact on Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govmdpi.com

While direct studies on 6,7-dimethoxy-4-propyl-2H-chromen-2-one are limited, research on related structures suggests potential for COX-2 inhibition. A series of isoxazole (B147169) derivatives were synthesized, and among them, a compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) moiety, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, demonstrated potent activity against COX-2 with an IC₅₀ value of 0.95 μM. nih.gov This finding highlights that the 6,7-dimethoxy substitution pattern can be a component of potent COX-2 inhibitors. Docking studies of various heterocyclic inhibitors have revealed key interactions within the COX-2 active site that determine potency and selectivity. nih.gov

Inhibition of Other Key Enzymes (e.g., Carbonic Anhydrase, Lipoxygenase, Aromatase, AKR1B10)

The coumarin scaffold has been investigated for its inhibitory activity against a diverse range of other enzymes implicated in various diseases.

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc metalloenzymes involved in numerous physiological processes. Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered anticancer targets. nih.govmdpi.com Studies have shown that coumarin derivatives can act as selective inhibitors of these tumor-associated isoforms, often with low micromolar to nanomolar potency, while showing no activity against cytosolic isoforms CA I and II. nih.govresearchgate.net For example, a series of 6,7-dihydroxy-3-phenyl-chromenones were investigated as inhibitors of human CA-I and CA-II. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Coumarin derivatives have demonstrated effective lipoxygenase inhibition activity. nih.govnih.gov The substitution pattern on the coumarin core is critical, with substituents at positions 6 and 7 often leading to higher inhibitory activity. nih.gov

Aromatase (CYP19A1): Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. nih.gov Dihydroisocoumarins and other coumarin-related structures have been shown to inhibit aromatase. For example, the dihydroisocoumarin (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate (B1210297) exhibited an IC₅₀ of 1.6 µM for aromatase inhibition. nih.gov Other studies have also confirmed that coumarin derivatives can inhibit aromatase gene expression in cancer cells. nih.gov

Aldo-Keto Reductase 1B10 (AKR1B10): AKR1B10 is overexpressed in several types of solid tumors and is considered a potential target for cancer therapy. nih.govmdpi.com Chromene derivatives have been identified as potent inhibitors of this enzyme. For instance, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide was found to be a highly potent inhibitor with a Kᵢ value of 1.3 nM. monash.edu This demonstrates that the 2H-chromen-2-one scaffold is a promising template for developing selective AKR1B10 inhibitors. nih.gov

Molecular Interactions with Protein Targets and Receptors

The biological activity of a compound is fundamentally rooted in its ability to interact with specific protein targets and receptors. For this compound and its analogs, these interactions are explored through various biophysical and computational techniques to elucidate binding affinity, mechanism, and potential functional consequences.

Ligand-Protein Binding Studies (e.g., fluorescence quenching, surface plasmon resonance)

Understanding the direct physical interaction between a small molecule and its protein target is a critical step in mechanistic studies. Techniques like fluorescence quenching and surface plasmon resonance (SPR) are invaluable for quantifying these binding events.

Fluorescence Quenching: This technique measures the decrease in the intrinsic fluorescence of a protein, typically from tryptophan residues, upon the binding of a ligand. The quenching effect can be used to determine binding affinities (K_a) and the number of binding sites. mdpi.com The interaction process can be classified as either static, involving the formation of a non-fluorescent complex between the ligand and protein, or dynamic, resulting from collisional encounters. mdpi.com While specific fluorescence quenching data for this compound is not extensively documented, studies on similar heterocyclic structures like benzofurans with bovine serum albumin (BSA) have demonstrated the utility of this method, revealing binding constants in the nanomolar range and indicating strong affinity. mdpi.com Such studies suggest that the coumarin scaffold is capable of forming stable complexes with proteins, a prerequisite for biological activity.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.gov It has been successfully employed for the rapid and sensitive detection of various coumarin derivatives, demonstrating its suitability for analyzing their interactions with immobilized proteins. nih.govresearchgate.net The method allows for the determination of kinetic parameters of binding, including association (k_a) and dissociation (k_d) rates, which together define the binding affinity (K_D). The application of SPR in conjunction with coumarin-specific antibodies has showcased the high sensitivity and reproducibility of this approach for characterizing ligand-protein interactions. researchgate.net

Molecular Docking: In the absence of direct experimental data, computational methods like molecular docking provide valuable insights. For instance, docking studies performed on 2-iso-propyl amino derivatives of 7-methoxy coumarin with the enzyme acetylcholinesterase (AChE) have confirmed remarkable binding within the active site, comparable to standard drugs. researchgate.net These in silico analyses help to visualize potential binding poses and identify key interacting residues, guiding further experimental investigation into the protein targets of this compound.

Investigation of Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov This mechanism offers significant advantages in drug discovery, including higher target selectivity and a ceiling effect that can improve safety. mdpi.com

Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing it. nih.gov The identification of allosteric binding sites can be challenging and often relies on a combination of high-throughput screening, structural biology, and computational modeling. researchgate.net While the coumarin scaffold is present in molecules with diverse pharmacological activities, specific evidence demonstrating an allosteric mechanism of action for this compound is not yet established in the literature. However, given the complexity of cellular signaling, the possibility that this or related coumarins could act as allosteric modulators on various receptors or enzymes remains an area for future research.

Cellular Pathway Modulation in In Vitro Systems

Beyond direct protein interactions, understanding how a compound affects the intricate network of cellular signaling pathways is crucial. In vitro studies using cultured cells provide a window into how this compound and its analogs can influence cellular behavior and function.

Effects on Signal Transduction Cascades (e.g., NF-κB Pathway)

Many coumarin derivatives have been shown to possess potent anti-inflammatory properties, often by modulating key signal transduction pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. mdpi.com

Studies on the closely related analog, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC), have provided significant mechanistic insights. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, DMC was found to potently inhibit the production of pro-inflammatory mediators. This effect was traced to its ability to block the NF-κB signaling pathway. Specifically, DMC treatment prevented the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively halts the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target inflammatory genes.

Furthermore, DMC was shown to attenuate the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38. The coordinated inhibition of both NF-κB and MAPK pathways underscores the significant anti-inflammatory potential of the 6,7-dimethoxycoumarin scaffold.

Table 1: Inhibitory Effects of 6,7-dimethoxy-4-methylcoumarin (DMC) on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
Inflammatory MediatorEffect of DMC TreatmentUnderlying Mechanism
Nitric Oxide (NO)Reduced ProductionDownregulation of iNOS protein expression
Prostaglandin E2 (PGE2)Reduced ProductionDownregulation of COX-2 protein expression
Tumor Necrosis Factor-α (TNF-α)Suppressed ProductionInhibition of NF-κB and MAPK pathways
Interleukin-1β (IL-1β)Suppressed ProductionInhibition of NF-κB and MAPK pathways
Interleukin-6 (IL-6)Suppressed ProductionInhibition of NF-κB and MAPK pathways

Regulation of Gene Expression Profiles in Cultured Cells

The modulation of signaling pathways like NF-κB directly translates to changes in gene expression. By preventing the nuclear translocation of transcription factors, coumarins can broadly alter the transcriptional landscape of a cell. mdpi.com

Studies on various coumarin compounds have demonstrated their ability to modulate the expression of genes involved in critical cellular processes:

Inflammation: As discussed, the inhibition of the NF-κB pathway leads to the decreased expression of genes encoding pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6). mdpi.com

Apoptosis: Coumarins have been shown to induce apoptosis in cancer cell lines by altering the balance of pro- and anti-apoptotic genes. For example, treatment of HT-29 colorectal cancer cells with coumarin resulted in the increased expression of pro-apoptotic genes like Bax and p53 and the decreased expression of the anti-apoptotic gene Bcl-2. researchgate.netnih.gov

Autophagy: In the same study, coumarin treatment also upregulated the expression of key autophagy-related genes such as Beclin-1 and Atg5, suggesting an induction of this cellular degradation and recycling process. researchgate.net

Multidrug Resistance (MDR): Certain coumarin derivatives have been investigated for their ability to modulate the expression of genes responsible for MDR in cancer cells, such as MDR1 (encoding P-glycoprotein), MRP1, and BCRP. nih.gov This suggests a potential role for these compounds in overcoming chemotherapy resistance.

Table 2: Documented Effects of Coumarin Analogs on Gene Expression in Cultured Cells
Cellular ProcessAffected GenesObserved Change in ExpressionReference Cell Line
ApoptosisBax, p53IncreasedHT-29 (Colon Cancer) researchgate.net
Bcl-2Decreased
AutophagyBeclin-1IncreasedHT-29 (Colon Cancer) researchgate.net
Atg5Increased
InflammationiNOS, COX-2DecreasedRAW 264.7 (Macrophages) mdpi.com
TNF-α, IL-1β, IL-6Decreased
Multidrug ResistanceMDR1, MRP1, BCRP, LRPModulatedCCRF/CEM, HL-60 (Leukemia) nih.gov

Cellular Permeability and Subcellular Distribution Studies (Non-clinical)

For a compound to be biologically active, it must first reach its intracellular targets. This involves crossing the cell membrane and distributing within the subcellular environment.

Cellular Permeability: The permeability of coumarins has been systematically evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro system for predicting human intestinal absorption. nih.govyoutube.com A study involving 18 different coumarins with various substitution patterns found them all to be highly permeable. nih.govresearchgate.net The apparent permeability coefficients (P_app) were high, and importantly, the efflux ratio (the ratio of basolateral-to-apical versus apical-to-basolateral permeability) was below 1 for all tested compounds. researchgate.net This indicates that these coumarins are not significantly pumped out of the cell by efflux transporters, a common mechanism of drug resistance. nih.gov These findings strongly predict that this compound, as a lipophilic coumarin derivative, is well-absorbed and readily crosses cellular membranes via passive diffusion. researchgate.net

Subcellular Distribution: The lipophilic nature of the coumarin core allows these molecules to easily penetrate cellular and organellar membranes. The specific subcellular localization can be influenced by the nature and position of substituents on the coumarin ring. Many coumarin derivatives are inherently fluorescent, which allows their distribution to be directly visualized using techniques like confocal microscopy. nih.gov Various synthetic coumarin-based probes have been designed to selectively target and image specific organelles. For instance, certain coumarin-sulfonamide compounds have been shown to selectively accumulate in the endoplasmic reticulum (ER). nih.govresearchgate.net Other derivatives have been developed that preferentially localize within mitochondria. chim.it This ability to target specific subcellular compartments is crucial, as it places the compound in proximity to distinct sets of protein targets and cellular machinery, thereby influencing its ultimate biological effect.

Mechanistic Studies of Anti-Microbial Activity (Bacterial, Fungal, Viral)

Scientific literature lacks specific data regarding the anti-microbial mechanisms of this compound. While coumarin derivatives, the broader class to which this compound belongs, are known to exhibit a range of antimicrobial properties, the specific activities of this particular molecule have not been detailed in available research.

Inhibition of Microbial Growth and Biofilm Formation

There are no available studies that specifically investigate the ability of this compound to inhibit the growth of bacteria, fungi, or viruses. Furthermore, its potential to disrupt or prevent the formation of biofilms—a key factor in microbial persistence and resistance—has not been documented.

Molecular Targets within Microbial Pathogens

Research has not yet identified the specific molecular targets within microbial pathogens that this compound may interact with. Mechanistic studies, which would elucidate whether the compound affects microbial cell walls, membranes, nucleic acid synthesis, protein synthesis, or specific metabolic pathways, are not present in the current body of scientific literature.

Antioxidant Mechanisms at a Molecular Level

The antioxidant mechanisms of this compound at a molecular level have not been specifically characterized in published research. Although the coumarin scaffold is often associated with antioxidant potential, detailed investigations into this specific derivative are absent.

Free Radical Scavenging Properties and Reaction Mechanisms

There is no available data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to quantify the free radical scavenging capacity of this compound. Consequently, the reaction mechanisms, including the potential for hydrogen atom transfer or single electron transfer, have not been elucidated for this compound.

Modulation of Endogenous Antioxidant Systems

Information regarding the effect of this compound on endogenous antioxidant systems is not available. Studies to determine if this compound can influence the expression or activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx), or if it can activate cellular signaling pathways like the Nrf2-ARE pathway, have not been reported.

Structure Activity Relationship Sar Studies and Rational Design of 6,7 Dimethoxy 4 Propyl 2h Chromen 2 One Analogs

Impact of Substituents at 6, 7, and 4 Positions on Biological Activity

The substitution pattern on the coumarin (B35378) ring, particularly at the 6, 7, and 4 positions, plays a critical role in defining the biological profile of these compounds. The methoxy (B1213986) groups at the C6 and C7 positions are often crucial for activity.

Systematic modifications of coumarin derivatives have demonstrated that the presence and nature of substituents at these key positions can dramatically alter their interaction with biological targets. For instance, in a study on 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448), it was found that the 6,7-dimethoxy moiety is important for its antiangiogenic bioactivity. nih.gov Similarly, in other heterocyclic scaffolds like 4-anilino-quinazolines, analogs with a 6,7-dimethoxy substitution showed better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring at the same positions. nih.gov

The substituent at the C4 position also has a significant impact on the biological activity. While specific data on the 4-propyl group in the context of 6,7-dimethoxycoumarin is limited, studies on other coumarin series have shown that the size and nature of the C4-substituent are key determinants of potency. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, introducing a substituent larger than a methyl group at the 4-position led to a significant increase in binding affinity for estrogen receptors. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of coumarin analogs, drawing from studies on related scaffolds.

Compound/Analog SeriesPosition of SubstitutionSubstituentImpact on Biological Activity
4-Senecioyloxymethyl-coumarin6, 7DimethoxyImportant for antiangiogenic activity nih.gov
4-Anilino-quinazolines6, 7DimethoxyBetter inhibitory effects on EGFR and VEGFR-2 compared to dioxolane ring nih.gov
3-Phenylcoumarins4Larger than methylIncreased binding affinity to estrogen receptors mdpi.com
4-Senecioyloxymethyl-6,7-dimethoxycoumarinLactone RingAmide replacementDecreased antiangiogenic activity nih.gov

Role of the Propyl Moiety in Ligand-Target Recognition and Potency

The propyl group at the C4 position of the coumarin scaffold is a key feature that can influence ligand-target recognition and biological potency. While direct studies on the specific role of the 4-propyl group in 6,7-dimethoxy-2H-chromen-2-one are not extensively detailed in the available literature, inferences can be drawn from broader SAR studies on 4-substituted coumarins.

In studies of 3-phenylcoumarins, it was noted that increasing the size of the substituent at the C4 position beyond a methyl group enhanced binding affinity to estrogen receptors, suggesting that the additional hydrophobic interactions provided by a larger group like propyl could be beneficial for target engagement. mdpi.com The flexibility of the propyl chain may also allow for optimal positioning within the binding pocket to maximize favorable interactions.

Design Principles for Modulating Selectivity and Efficacy

The rational design of coumarin derivatives to modulate selectivity and efficacy relies on a detailed understanding of the SAR. Key design principles for the 6,7-dimethoxy-4-propyl-2H-chromen-2-one scaffold include:

Modification of the C4-Substituent: The propyl group can be replaced with other functionalities to fine-tune activity. For instance, introducing polar groups could enhance solubility, while branched alkyl chains or cyclic moieties could improve binding affinity and selectivity by probing specific sub-pockets of the target protein.

Alteration of the C6 and C7 Methoxy Groups: While the dimethoxy pattern is often important for activity, nih.gov replacing one or both methoxy groups with other substituents, such as longer alkoxy chains, hydroxyl groups, or halogens, can modulate the electronic properties and hydrogen-bonding potential of the molecule, thereby influencing its interaction with the target.

Introduction of Substituents on the Propyl Chain: Functionalizing the propyl group itself, for example, by adding hydroxyl or amino groups, can introduce new interaction points with the target protein, potentially leading to increased potency and selectivity.

Bioisosteric Replacement of the Lactone Ring: The coumarin lactone is generally important for the activity of many derivatives. However, its replacement with other isosteres, such as a lactam, can be explored. It is important to note that in some cases, this can lead to a decrease in activity, as observed with a 4-senecioyloxymethyl-6,7-dimethoxycoumarin analog where the lactone was replaced by an amide. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for New Coumarin Derivatives

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

A notable example of scaffold hopping leading to a coumarin-based inhibitor involved starting from a known BRD4 inhibitor, dihydroquinazolinone (PFI-1). By employing a heterocycle replacement and shape-based scaffold hopping strategy, a series of coumarin derivatives were designed and synthesized as a new class of BRD4 inhibitors. This work demonstrated that the coumarin scaffold could effectively mimic the orientation of the key pharmacophoric features of the original dihydroquinazolinone scaffold, leading to potent BRD4 binding affinity. nih.gov

Replacing the methoxy groups with ethoxy groups to slightly increase lipophilicity.

Substituting the propyl group with a cyclopropyl (B3062369) or allyl group to alter conformational rigidity and electronic properties.

Replacing the lactone oxygen with a nitrogen atom to form a quinolinone, which could alter hydrogen bonding capabilities and metabolic stability.

Development of Combinatorial Libraries for SAR Exploration

Combinatorial chemistry is a valuable tool for efficiently exploring the SAR of a given scaffold by rapidly generating a large number of analogs. nih.gov For the this compound scaffold, a combinatorial library could be designed to systematically probe the effects of substituents at various positions.

The design of such a library would involve the selection of a diverse set of building blocks to be incorporated at specific positions on the coumarin core. For example, a library could be constructed by varying the substituent at the C4 position and by introducing different functional groups at the C6 and C7 positions.

An example of a combinatorial approach in a different context is the use of a scaffold-ranking library to screen for antibacterial activity against ESKAPE pathogens. This involved screening libraries each containing thousands to hundreds of thousands of structural analogs. A bis-cyclic guanidine (B92328) library was identified as having strong antibacterial activity from this large collection. nih.gov A similar principle could be applied to the coumarin scaffold to explore a wide chemical space for a desired biological activity.

The following table outlines a hypothetical combinatorial library design for the SAR exploration of this compound analogs.

Position of VariationR1 (at C4)R2 (at C6)R3 (at C7)
Building Block Set A PropylMethoxyMethoxy
Building Block Set B Ethyl, Butyl, Isopropyl, CyclopropylHydroxy, EthoxyMethoxy
Building Block Set C PropylMethoxyHydroxy, Ethoxy
Building Block Set D Phenyl, BenzylMethoxyMethoxy

By synthesizing and screening the compounds generated from such a library, researchers can rapidly identify key structural features that contribute to the desired biological activity and develop a comprehensive SAR model.

Theoretical and Computational Chemistry Studies of 6,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific biological target. openmedicinalchemistryjournal.com By simulating the interaction between the ligand and the protein's binding site, docking algorithms can identify plausible binding conformations and score them based on various energy functions. openmedicinalchemistryjournal.com

Docking simulations elucidate how 6,7-dimethoxy-4-propyl-2H-chromen-2-one might fit into the active site of a protein target. The analysis identifies key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on structurally related coumarin (B35378) derivatives have successfully mapped their interactions with various enzymes. In a study involving 7-hydroxy-6-methoxy-2H-chromen-2-one and the enzyme lipoxygenase (LOX), molecular docking revealed significant molecular interactions within the enzyme's active site, highlighting its potential as an inhibitor. researchgate.netnih.gov Similarly, docking studies of 4-substituted-7-benzyloxy-2H-chromen-2-one derivatives against monoamine oxidase B (MAO-B) helped to clarify the molecular requirements for potent and selective inhibition, emphasizing the role of steric effects in the binding pocket. nih.gov These examples demonstrate how docking can predict the specific residues and forces governing the binding of coumarin-based compounds.

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its protein target. This is often expressed as a binding energy (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). Lower binding energy values typically suggest a more stable and potent protein-ligand complex.

In computational studies of various bioactive molecules, including coumarin analogs, docking scores are used to rank potential candidates. For example, a study on dihydropyrano[3,2-c]chromene derivatives reported binding energies as low as -10.07 kcal/mol for a specific ligand with its target protein, corresponding to a predicted inhibition constant in the nanomolar range. nih.gov Research on 7-hydroxy-6-methoxy-2H-chromen-2-one as a lipoxygenase inhibitor, while not providing a binding energy, correlated the docking results with a significant experimental IC₅₀ value of 116.83 µM. nih.gov

Table 1: Example Binding Affinity Data for Coumarin Derivatives from Docking Studies

Compound Class/DerivativeTarget ProteinEstimated Binding Energy (kcal/mol)Predicted Inhibition Constant (Kᵢ)
Dihydropyrano[3,2-c]chromene Derivative (4l)6i1o-10.0741.42 nM
Dihydropyrano[3,2-c]chromene Derivative (5i)6i1o-10.0443.36 nM

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the influence of the biological environment (like water molecules) on these interactions. nih.govmdpi.com

MD simulations can be used to perform more accurate estimations of binding affinity through free energy calculations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing techniques applied to MD trajectories. They calculate the binding free energy by considering enthalpic contributions (van der Waals and electrostatic interactions) and entropic changes upon binding. nih.gov These calculations provide a more rigorous prediction of binding affinity than docking scores alone because they account for the dynamic nature of the complex and the effects of solvation.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. chemrxiv.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular reactivity. nih.gov For this compound, DFT can be used to calculate its optimized geometry, electronic structure, and reactivity profile.

DFT studies on related coumarin derivatives have been used to understand their chemical characteristics. thenucleuspak.org.pk Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density around the molecule. thenucleuspak.org.pk The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where the molecule is likely to interact with other chemical species. researchgate.netbohrium.com Global reactivity descriptors such as hardness, chemical potential, and electrophilicity index can also be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Table 2: Example Quantum Chemical Parameters for a Coumarin Derivative (4l) Calculated via DFT

ParameterValue (eV)
HOMO Energy-6.0463
LUMO Energy-4.8811
Energy Gap (LUMO-HOMO)1.1652
Ionization Potential6.0463
Electron Affinity4.8811
Hardness0.5826
Softness1.7164
Chemical Potential-5.4637
Electronegativity5.4637
Electrophilicity Index25.6264

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Computational studies on various coumarin derivatives show that the HOMO is generally distributed over the fused benzene (B151609) ring and the pyrone oxygen atoms, indicating these are the primary sites for electron donation. researchgate.netresearchgate.net The LUMO, conversely, is often localized across the C3-C4 double bond of the pyrone ring, identifying it as the electron-accepting region. researchgate.net The presence of electron-donating methoxy (B1213986) groups at the C6 and C7 positions is expected to raise the HOMO energy level, potentially increasing the molecule's reactivity and electron-donating capability. The propyl group at the C4 position may also influence the electronic distribution.

The HOMO-LUMO energy gap is a key parameter derived from FMO analysis. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Based on studies of similar coumarins, the global reactivity descriptors for this compound can be estimated. thenucleuspak.org.pknih.gov

Table 1: Predicted FMO-Derived Reactivity Descriptors for a Representative Coumarin Analog

Parameter Definition Typical Calculated Value (eV) Implication
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.2 eV Relates to ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.8 eV Relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO ~ 4.4 eV Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Ionization Potential (I) I ≈ -EHOMO ~ 6.2 eV Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO ~ 1.8 eV Energy released when an electron is added.
Global Hardness (η) η = (I - A) / 2 ~ 2.2 eV Measures resistance to change in electron distribution.

Note: The values presented are illustrative and based on DFT calculations performed on structurally similar coumarin derivatives. Actual values for this compound would require specific computation.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules, including biological receptors. Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis are two computational methods used to visualize and quantify this charge distribution. bhu.ac.inchemrxiv.org

Molecular Electrostatic Potential (MEP) An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its reactive sites. researchgate.netnih.gov Color-coding is used to represent different potential regions:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map is predicted to show the most negative potential (red) localized around the carbonyl oxygen atom (O2) of the pyrone ring. This high electron density makes it a primary site for hydrogen bonding and electrophilic interactions. thenucleuspak.org.pkresearchgate.net The oxygen atoms of the methoxy groups would also exhibit negative potential. In contrast, the hydrogen atoms, particularly those on the propyl chain and aromatic ring, would show positive potential (blue), marking them as sites for nucleophilic interactions. bhu.ac.in

Mulliken Charge Distribution Mulliken population analysis provides a method for calculating partial atomic charges, offering a quantitative measure of the electron distribution. bhu.ac.in In coumarin structures, the carbonyl oxygen atom consistently shows a significant negative charge, confirming its role as a nucleophilic center. nih.gov The carbon atom of the carbonyl group (C2), conversely, carries a partial positive charge, making it an electrophilic site. The oxygen atoms in the methoxy groups also carry negative charges, while the attached methyl carbons are slightly positive. This detailed charge distribution is fundamental for developing force fields used in molecular dynamics simulations and for understanding intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. globethesis.com

Derivation of Predictive Models for Biological Activity

To develop a QSAR model for analogs of this compound, a dataset of structurally similar coumarins with measured biological activity (e.g., antifungal, anticancer, or antioxidant) is required. mdpi.comresearchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. researchgate.net For instance, a hypothetical model for the antifungal activity of coumarin derivatives might look like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(E_HOMO)

The quality and predictive power of the model are assessed through rigorous internal and external validation techniques. nih.gov Studies on various coumarin series have shown that their biological activities are often correlated with descriptors related to lipophilicity, electronic properties, and molecular shape. nih.govmdpi.com For example, a QSAR study on coumarin derivatives for antifungal activity revealed that the presence of electron-withdrawing groups and specific hydrophobic features could enhance their inhibitory effects. mdpi.com

Identification of Pharmacophoric Features for this compound Analogs

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.govacs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to identify these features by generating 3D contour maps around aligned molecules. nih.govnih.gov

For a series of coumarin analogs, a typical pharmacophore model would likely identify several key features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactone ring is a crucial HBA feature. The methoxy groups at C6 and C7 also contribute as potential HBAs. nih.gov

Aromatic Ring (AR): The fused benzene ring provides a necessary scaffold for π-π stacking interactions with receptor sites. acs.org

Hydrophobic (HY) Region: The propyl group at the C4 position and the benzene ring itself constitute important hydrophobic regions that can interact with nonpolar pockets in a biological target. nih.gov

A 3D-QSAR study might generate contour maps indicating where steric bulk, positive/negative electrostatic potential, and hydrophobicity would be favorable or unfavorable for activity. For instance, a CoMFA steric map could show a green contour near the C4 position, suggesting that bulky substituents like the propyl group are beneficial for activity, while a yellow contour elsewhere might indicate that steric hindrance is detrimental. nih.gov These models provide a 3D roadmap for optimizing the structure of this compound to enhance its biological efficacy.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. mdpi.com These computational models assess the pharmacokinetic potential of a compound, helping to identify candidates with favorable drug-like properties before committing to costly synthesis and experimental testing. mdpi.com Various software platforms and web servers are available to predict these properties based on the molecule's structure. jchr.org

For this compound, a typical in silico ADME profile would evaluate several key parameters. Many coumarin derivatives have been analyzed using these tools, showing generally good oral bioavailability. mdpi.comnih.gov

Table 2: Predicted In Silico ADME Profile for this compound

ADME Property Parameter Predicted Value/Classification Significance
Absorption Human Intestinal Absorption (HIA) High Indicates good absorption from the gastrointestinal tract.
Caco-2 Permeability High Suggests good potential for passive diffusion across the intestinal wall.
P-glycoprotein (P-gp) Substrate No The compound is not likely to be actively pumped out of cells, which is favorable.
Distribution Blood-Brain Barrier (BBB) Permeability Yes/High The molecule is predicted to cross the BBB, which is relevant for CNS-acting drugs.
Plasma Protein Binding (PPB) > 90% High binding to plasma proteins can limit the free fraction of the drug available for action.
Metabolism Cytochrome P450 (CYP) Inhibition Inhibitor of CYP2D6, CYP3A4 Potential for drug-drug interactions by inhibiting key metabolic enzymes.
Drug-Likeness Lipinski's Rule of Five Pass (0 violations) The compound meets the criteria for good oral bioavailability (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

Note: These predictions are generated by computational algorithms based on the chemical structure and may not perfectly reflect in vivo outcomes. They serve as a guide for further experimental investigation.

Future Directions and Emerging Research Avenues for 6,7 Dimethoxy 4 Propyl 2h Chromen 2 One

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. eurekaselect.comakjournals.comnih.gov However, these methods often involve harsh conditions, hazardous solvents, and corrosive catalysts, leading to significant chemical waste. eurekalert.orgbenthamdirect.com In line with the principles of green chemistry, emerging research is focused on developing more sustainable and efficient synthetic routes that are applicable to specific coumarins like 6,7-dimethoxy-4-propyl-2H-chromen-2-one.

Key areas of innovation include:

Green Chemistry Methods : Techniques such as ultrasound and microwave-assisted synthesis, the use of ionic liquids or deep eutectic solvents, and solvent-free mechanosynthesis are being increasingly applied to coumarin synthesis. eurekaselect.comeurekalert.orgbenthamdirect.comrsc.org These methods can significantly reduce reaction times, energy consumption, and the generation of hazardous by-products compared to conventional approaches. benthamdirect.com

Biocatalysis : The use of enzymes, particularly lipases, as catalysts in reactions like the Kabachnik–Fields reaction offers a mild, metal-free alternative for synthesizing coumarin derivatives. nih.gov Enzymatic synthesis can lead to high yields and can be conducted under solvent-free conditions, which is highly valued in the pharmaceutical industry. nih.gov

Flow Chemistry : Continuous-flow synthesis is a promising technology for the safe and scalable production of coumarins. akjournals.comresearchgate.net By using connected coil reactors, multi-step syntheses can be performed efficiently, with precise control over reaction parameters, leading to higher yields and purity in shorter timeframes. akjournals.comafricacommons.net This methodology has been successfully used to produce multigram quantities of coumarin products. africacommons.net

Synthetic MethodDescriptionAdvantagesReference
MechanosynthesisSolvent-free synthesis using mechanical force (e.g., ball milling) to initiate reactions.High yields, no hazardous solvents, shorter reaction times, low cost. rsc.org
Enzymatic SynthesisUse of enzymes (e.g., lipases) as catalysts for coumarin formation.Mild, metal-free conditions, high yields, environmentally friendly. nih.gov
Flow ChemistryContinuous synthesis in a system of tubes or microreactors rather than in a batch.Efficient, scalable, precise control, enhanced safety, high reproducibility. akjournals.comresearchgate.net
Microwave/Ultrasound-AssistedUsing microwave or ultrasonic irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, improved purity. eurekaselect.combenthamdirect.com

Advanced Methodologies for Mechanistic Elucidation at the Atomic Level

A profound understanding of the reaction mechanisms and biological interactions of this compound at the atomic level is crucial for optimizing its properties. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to unravel these complex processes. These methods provide insights into the electronic structure, transition states, and non-covalent interactions that govern the compound's behavior, which is essential for rational drug design. nih.gov

Integration of Multi-Omics Data in Understanding Biological Action

To fully comprehend the biological impact of this compound, an integrated "multi-omics" approach is a key future direction. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how the compound affects cellular pathways and networks.

Metabolomics : This approach is used to screen and elucidate the metabolites of coumarins in biological systems. nih.gov Techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) can identify metabolic pathways such as demethylation, hydroxylation, and conjugation, providing critical information on the compound's fate in the body. nih.govresearchgate.netmdpi.com

Transcriptomics : By analyzing the complete set of RNA transcripts, researchers can identify genes and gene families whose expression is altered by the coumarin derivative. researchgate.nettandfonline.com This is vital for understanding the biosynthesis of coumarins in plants and their mechanism of action in target organisms. nih.gov

Proteomics : This field studies the full complement of proteins in a cell or organism. For coumarin research, it can help identify the specific protein targets that this compound interacts with, thereby revealing its mechanism of action.

Integrating these datasets can help narrow down the number of genes and proteins to be investigated and significantly improve the efficiency of predicting the compound's function and biological pathways. nih.govnih.gov

Omics FieldArea of StudyApplication to this compoundReference
TranscriptomicsStudy of the complete set of RNA transcripts (the transcriptome).Identifies genes and pathways affected by the compound. researchgate.nettandfonline.com
ProteomicsLarge-scale study of proteins (the proteome).Identifies direct protein targets and downstream effects on protein expression. nih.gov
MetabolomicsStudy of the complete set of small-molecule metabolites (the metabolome).Elucidates metabolic pathways, biotransformation, and identifies biomarkers of effect. nih.govcreative-proteomics.com

Development of Advanced Analytical Techniques for Research Quantification

Precise and sensitive quantification of this compound and its metabolites in complex matrices like biological fluids and tissues is essential for research. The future in this area lies in the refinement and application of advanced, high-resolution analytical techniques. Methods such as liquid chromatography-mass spectrometry (LC-MS), particularly UPLC coupled with high-resolution mass spectrometers like Quadrupole-Time-of-Flight (Q-TOF), offer exceptional sensitivity and resolution. mdpi.comcreative-proteomics.com These technologies allow for the confident identification and quantification of coumarin-derived compounds, even at very low concentrations, which was a limitation of older techniques. mdpi.com

Computational Design of Next-Generation Coumarin Analogs for Specific Molecular Targets

In silico or computer-aided drug design (CADD) is revolutionizing the development of new therapeutic agents. researchgate.net This approach is highly relevant for designing next-generation analogs of this compound with enhanced potency and selectivity for specific molecular targets.

Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target protein. ej-chem.orgnih.gov It is widely used to screen libraries of coumarin derivatives against targets like enzymes or receptors to identify promising candidates. pcbiochemres.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This allows for the prediction of the activity of novel, unsynthesized coumarin analogs.

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Q & A

Q. What are the critical safety protocols for handling this compound in vitro?

  • Methodology : Use fume hoods for weighing powdered samples (LD₅₀ data pending). Store at −20°C under argon to prevent oxidation. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.